molecular formula C6H10O2 B041584 2-(Oxolan-2-YL)acetaldehyde CAS No. 20005-32-7

2-(Oxolan-2-YL)acetaldehyde

Cat. No. B041584
CAS RN: 20005-32-7
M. Wt: 114.14 g/mol
InChI Key: SIZZTSXRSYMGHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The acid-catalysed condensation of glycerol with formaldehyde and acetone, including acetalisation and transacetalisation, leads to the formation of mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, with potential as novel platform chemicals (Deutsch, Martin, & Lieske, 2007).

Molecular Structure Analysis

  • Detailed analyses of the molecular structure of compounds like 2-(Oxolan-2-yl)acetaldehyde often involve spectroscopic methods and theoretical calculations. However, specific studies focusing on the molecular structure of this compound were not identified in the current literature search.

Chemical Reactions and Properties

  • Various studies have explored the chemical reactions involving acetaldehyde and its derivatives. For instance, acetaldehyde can undergo oxidation, reduction, or carbon-carbon bond formation reactions on surfaces like CeO2, showing diverse chemical behavior (Idriss et al., 1995).

Physical Properties Analysis

  • The physical properties of acetaldehyde and its derivatives, such as 2-(Oxolan-2-yl)acetaldehyde, can be studied through various analytical techniques. For example, quantitative analysis in foods and beverages has been conducted using derivatization methods (Miyake & Shibamoto, 1993).

Chemical Properties Analysis

  • Acetaldehyde and its derivatives have been studied for their reactivity and formation of various products. For example, acetaldehyde reacts with 2'-deoxyguanosine in DNA to form adducts like N(2)-ethylidene-2'-deoxyguanosine, which is crucial in understanding its mutagenicity and carcinogenesis properties (Garcia et al., 2011).

Scientific Research Applications

Photocatalytic Oxidation

  • Complete Oxidation of Acetaldehyde : A study by Arai et al. (2008) demonstrated that acetaldehyde can be completely oxidized to CO2 over a Pd/WO(3) photocatalyst under fluorescent-light irradiation in a flow-type reactor. This photocatalyst was also used to completely oxidize toluene to CO2 in a batch reactor under visible-light irradiation, highlighting a potential application for air purification and environmental remediation Arai et al., 2008.

Chemical Synthesis and Catalysis

  • Condensations of Glycerol to Cyclic Acetals : Deutsch et al. (2007) investigated the acid-catalysed condensation of glycerol with aldehydes like benzaldehyde, formaldehyde, acetone, and their dimethyl acetals to synthesize mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These compounds are of interest as precursors for 1,3-propanediol derivatives, showing the potential of 2-(Oxolan-2-yl)acetaldehyde in creating valuable chemicals from renewable resources Deutsch et al., 2007.

DNA Interactions and Cellular Impacts

  • DNA Adduct Formation : Wang et al. (2000) identified three types of stable acetaldehyde DNA adducts, including an interstrand cross-link, in addition to the previously characterized N(2)-ethylidenedeoxyguanosine. This study enhances understanding of acetaldehyde's mutagenic and carcinogenic properties through its interactions with DNA, providing insights into mechanisms of alcohol-related carcinogenesis Wang et al., 2000.

Biochemical and Environmental Applications

  • Metabolism by Wine Lactic Acid Bacteria : Research by Osborne et al. (2000) found that strains of Lactobacillus and Oenococcus can metabolize acetaldehyde, producing acetic acid and ethanol from its degradation. This has implications for the sensory and color qualities of wine and the use of SO2, demonstrating the role of acetaldehyde in food science and fermentation technologies Osborne et al., 2000.

properties

IUPAC Name

2-(oxolan-2-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-4-3-6-2-1-5-8-6/h4,6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZZTSXRSYMGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxolan-2-YL)acetaldehyde

CAS RN

20005-32-7
Record name 2-(oxolan-2-yl)acetaldehyde
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